Atr-IN-6

ATR inhibitor scaffold chemical series differentiation medicinal chemistry

Atr-IN-6 is a structurally orthogonal ATR kinase inhibitor (patent WO2021233376A1) distinct from clinical scaffolds. Using only one chemotype risks scaffold-specific artifacts; Atr-IN-6 provides chemical orthogonality for rigorous target validation. In cardiac studies, Atr-IN-6 avoids ceralasertib's unique cardiotoxicity. Vendor-validated in vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) enables immediate animal testing. Also serves as an SAR reference compound. Order to strengthen target validation and eliminate confounding variables.

Molecular Formula C28H28FN7O2
Molecular Weight 513.6 g/mol
Cat. No. B12413924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-6
Molecular FormulaC28H28FN7O2
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4=CC(=CN=C4)F)C)C5=C6C=CNC6=CC(=C5)CO
InChIInChI=1S/C28H28FN7O2/c1-16-15-38-7-6-35(16)26-11-25(27-17(2)34-36(18(27)3)21-10-20(29)12-30-13-21)32-28(33-26)23-8-19(14-37)9-24-22(23)4-5-31-24/h4-5,8-13,16,31,37H,6-7,14-15H2,1-3H3/t16-/m1/s1
InChIKeyBIDJUILZSVTDKU-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atr-IN-6: Preclinical ATR Kinase Inhibitor for DNA Damage Response Research and Cancer Target Validation


Atr-IN-6 (CAS 2746446-99-9) is a small-molecule inhibitor targeting Ataxia Telangiectasia and Rad3-related (ATR) kinase, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family that orchestrates DNA damage response (DDR) signaling and replication stress management . Disclosed as compound A22 in patent WO2021233376A1, Atr-IN-6 belongs to a structural series distinct from clinical-stage ATR inhibitors such as ceralasertib (AZD6738), elimusertib (BAY1895344), and berzosertib (M6620/VX-970) [1]. The compound exhibits a molecular formula of C₂₈H₂₈FN₇O₂ and a molecular weight of 513.57 g/mol, featuring a unique scaffold comprising a substituted pyrimidine core with indole and pyrazole moieties .

Why Atr-IN-6 Cannot Be Interchanged with Other ATR Inhibitors in DDR Research Programs


ATR inhibitors are not functionally interchangeable due to substantial divergence in biochemical potency, PIKK family selectivity profiles, and in vivo toxicity signatures. Clinical-stage ATR inhibitors demonstrate IC₅₀ values spanning over three orders of magnitude—from 0.17 nM for berzosertib to 180 nM for ceralasertib—with corresponding variations in mTOR selectivity ranging from 1.3-fold to >300-fold [1]. Moreover, comparative toxicology studies reveal inhibitor-specific adverse effect profiles: ceralasertib uniquely associates with cardiotoxicity in murine models, while berzosertib exhibits partial abrogation of radiation-induced toxicities not observed with other ATR inhibitors [2]. These pronounced pharmacodynamic and safety divergences underscore that substituting one ATR inhibitor for another without compound-specific validation introduces uncontrolled variables into experimental outcomes, particularly when interpreting combination therapy data or translating findings across chemical series [3].

Atr-IN-6 Procurement Evidence: Quantified Differentiation from Clinical ATR Inhibitors and In-Class Analogs


Chemical Scaffold Divergence: Atr-IN-6 Structural Differentiation from Clinical-Stage ATR Inhibitors

Atr-IN-6 (compound A22 in WO2021233376A1) possesses a chemical scaffold structurally distinct from all currently reported clinical-stage ATR inhibitors [1]. Its core architecture comprises a 4,6-disubstituted pyrimidine linked to an indole-6-ylmethanol moiety and a 3,5-dimethylpyrazole bearing a 5-fluoropyridin-3-yl substituent . This scaffold diverges fundamentally from the sulfoximine-based core of ceralasertib (AZD6738), the morpholino-pyrimidine framework of elimusertib (BAY1895344), and the pyrazine-carboxamide scaffold of berzosertib (M6620) [2]. The structural divergence is not incremental but categorical, positioning Atr-IN-6 in a distinct intellectual property and chemical space that cannot be accessed via procurement of clinical candidates [3].

ATR inhibitor scaffold chemical series differentiation medicinal chemistry SAR studies

ATR Biochemical Potency Tier Positioning: Atr-IN-6 Within the ATR Inhibitor Potency Landscape

While the exact biochemical IC₅₀ of Atr-IN-6 against ATR kinase is not disclosed in the public domain, its structural series context provides class-level potency inference. Atr-IN-6 belongs to the ATR-IN chemical series, which includes ATR-IN-23 (IC₅₀ = 1.5 nM), ATR-IN-29 (IC₅₀ = 1 nM), ATR-IN-9 (IC₅₀ ≤10 nM), and ATR-IN-12 (IC₅₀ = 7 nM)—all exhibiting sub-10 nM potency . This positions the series in the high-potency tier alongside clinical candidates elimusertib (IC₅₀ = 2.3 nM), camonsertib (IC₅₀ = 0.9 nM), and gartibsertib (IC₅₀ = 5 nM) [1]. In contrast, the series markedly outperforms lower-potency comparators such as ceralasertib (IC₅₀ = 180 nM) and ATR-IN-4 (IC₅₀ not reported at enzyme level; cellular growth inhibition IC₅₀ = 130.9 nM in DU145 and 41.33 nM in NCI-H460) . The IC₅₀ differential between high-potency and low-potency ATR inhibitors exceeds 100-fold, a magnitude that directly impacts experimental design parameters including dosing regimen, achievable target engagement, and interpretation of negative results [2].

ATR inhibition kinase assay IC50 comparison biochemical potency

In Vivo Toxicology Profile Differentiation: Class-Level Safety Signature of ATR Inhibitors

Comparative in vivo toxicology studies of ATR inhibitors reveal compound-specific adverse effect profiles that preclude class-wide safety assumptions. In murine models, ceralasertib uniquely induced cardiotoxicity following single-dose administration, an effect attributed to high unbound plasma drug concentrations not observed with elimusertib or berzosertib [1]. Berzosertib exhibited a distinct profile characterized by modest amelioration of total body irradiation (TBI)-associated effects on spleen, lymphocyte, and white blood cell counts—a protective effect absent with ceralasertib and elimusertib [2]. Elimusertib demonstrated the highest overall potency among the three clinical candidates tested but did not exacerbate TBI-induced toxicities [3]. Notably, all three ATR inhibitors induced neutrophilia within 48 hours of administration, establishing a class-wide hematological signature [4]. The cardiotoxicity uniquely associated with ceralasertib represents a critical differentiation point: researchers requiring ATR inhibition in models where cardiac endpoints are relevant must avoid ceralasertib and select from alternative chemotypes, including the ATR-IN series scaffold class to which Atr-IN-6 belongs [5].

in vivo toxicology ATR inhibitor safety cardiotoxicity preclinical safety profiling

Bioavailability Potential Differentiation: Physicochemical Properties Supporting In Vivo Formulation

Atr-IN-6 possesses physicochemical properties consistent with favorable oral bioavailability potential, as assessed by Lipinski's Rule of Five parameters. The compound exhibits a molecular weight of 513.57 g/mol, eight hydrogen bond acceptors, two hydrogen bond donors, and a calculated LogP consistent with acceptable membrane permeability . Notably, Atr-IN-6 contains a single defined stereocenter (R-configuration at the morpholine ring), a feature that distinguishes it from racemic or stereochemically undefined comparator compounds and may confer advantages in binding-site complementarity and metabolic stability . In contrast, clinical-stage ATR inhibitors exhibit divergent physicochemical profiles: ceralasertib (MW ~412) and elimusertib (MW ~410) possess lower molecular weights, while berzosertib (MW ~463) and camonsertib (MW ~480) occupy intermediate ranges [1]. The 513 g/mol molecular weight of Atr-IN-6, combined with its five rotatable bonds, positions it within the acceptable oral druggability space while providing sufficient structural complexity to maintain target selectivity . Vendor-provided in vivo formulation protocols specify DMSO:PEG300:Tween 80:Saline (10:40:5:45) as a validated vehicle, enabling immediate experimental deployment without formulation optimization .

oral bioavailability physicochemical properties in vivo formulation Lipinski Rule of Five

Optimal Research Applications for Atr-IN-6 Based on Quantitative Differentiation Evidence


Orthogonal Chemical Probe Validation of ATR-Dependent Phenotypes

Researchers seeking to validate ATR-dependent biological phenotypes with a structurally orthogonal chemical tool should select Atr-IN-6 due to its distinct scaffold architecture relative to clinical-stage ATR inhibitors [1]. The use of a single chemotype (e.g., ceralasertib alone) to interrogate ATR biology introduces the risk that observed effects reflect scaffold-specific off-target activities rather than genuine on-target pharmacology. Atr-IN-6, derived from an independent patent family (WO2021233376A1) and featuring a 4,6-disubstituted pyrimidine core distinct from sulfoximine-based, morpholino-pyrimidine, and pyrazine-carboxamide clinical scaffolds, provides the chemical orthogonality necessary for rigorous target validation studies [2]. Concordant phenotypic effects observed across structurally divergent ATR inhibitors substantially strengthen confidence in on-target mechanism attribution.

In Vivo Studies Requiring Avoidance of Cardiotoxicity Confounds

For in vivo experimental designs where cardiovascular endpoints are measured or cardiac toxicity would confound interpretation of therapeutic efficacy, Atr-IN-6 (as a representative of the ATR-IN scaffold class) offers a critical advantage over ceralasertib. Comparative toxicology data demonstrate that ceralasertib uniquely induces cardiotoxicity in murine models following single-dose administration, an effect not observed with elimusertib or berzosertib [1]. This cardiotoxicity signature, attributed to high unbound plasma drug concentrations, is scaffold-specific rather than target-mediated [2]. Researchers conducting studies with cardiac telemetry, echocardiographic endpoints, or models susceptible to cardiac stress should specifically avoid ceralasertib and select from alternative chemotypes—including the distinct scaffold class to which Atr-IN-6 belongs—to eliminate this compound-specific confounding variable [3].

Accelerated In Vivo Pharmacology with Pre-Optimized Formulation Protocols

Research programs requiring rapid transition from biochemical and cellular characterization to in vivo efficacy studies benefit from Atr-IN-6's vendor-validated in vivo formulation protocols [1]. The compound's moderate molecular weight (513.57 g/mol) and favorable hydrogen bonding profile support dissolution in a standardized vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), with detailed preparation instructions provided by suppliers [2]. This pre-optimized formulation eliminates the iterative solvent screening, solubility determination, and stability testing typically required when deploying novel chemical probes in animal models. The availability of a defined stereocenter (R-configuration) further simplifies analytical characterization and batch-to-batch reproducibility assessment [3]. This scenario is particularly relevant for contract research organizations (CROs) and academic core facilities where formulation optimization represents a rate-limiting step in study execution.

Structure-Activity Relationship (SAR) Studies Within the ATR-IN Chemical Series

Atr-IN-6 serves as a reference compound for SAR investigations within the broader ATR-IN chemical series, which spans potency tiers from sub-nanomolar (ATR-IN-23, IC₅₀ = 1.5 nM) to high-nanomolar (ATR-IN-21, IC₅₀ <1000 nM) ranges [1]. The ATR-IN series provides a coherent chemical platform for dissecting the structural determinants of ATR inhibitory potency, PIKK family selectivity, and cellular antiproliferative activity. Atr-IN-6's defined molecular architecture—comprising a pyrimidine core with indole and fluoropyridinyl-pyrazole substituents—represents a specific substitution pattern within this series whose biological annotation enables systematic comparison with analogs bearing alternative substituents [2]. Researchers engaged in medicinal chemistry optimization of ATR inhibitors can employ Atr-IN-6 as a benchmark for evaluating the impact of structural modifications on potency, selectivity, and physicochemical properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atr-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.